N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide
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Overview
Description
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and the Fiesselmann reaction . The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener, more sustainable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene and oxadiazole rings could play a role in binding to the active site of enzymes or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings, are known for their pharmacological properties.
Oxadiazole Derivatives: Compounds containing oxadiazole rings are often used in medicinal chemistry for their bioactive properties.
Uniqueness
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide is unique due to the combination of its structural features, which may confer specific electronic, optical, or biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-10-8-13(23-9-10)15-18-19-16(22-15)17-14(20)11(2)21-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMBBRMXKYXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=NN=C(O2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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